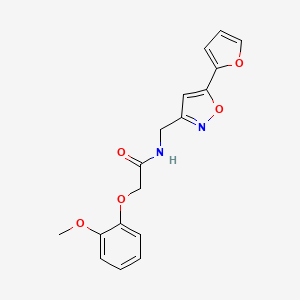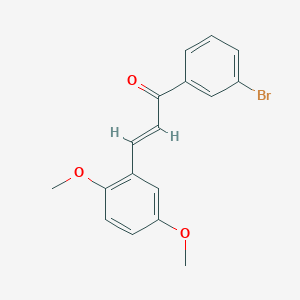
N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound known for its unique structural characteristics and potential applications across various fields. It is composed of a phenyl ring substituted with an ethanesulfonamide group and a pyrazole moiety fused with an acetylated furan ring. This structural configuration contributes to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves several key steps:
Formation of the Pyrazole Core: : This is typically achieved by the cyclization of hydrazine derivatives with 1,3-diketones or similar compounds under acidic conditions.
Chlorofuran Integration: : The chlorofuran ring is introduced via a halogenation reaction, often utilizing N-chlorosuccinimide (NCS) or similar reagents.
Acetylation Step: : Acetylation of the pyrazole core is carried out using acetic anhydride in the presence of a catalyst.
Final Assembly: : The key intermediate is coupled with a phenyl ethanesulfonamide under basic conditions, completing the synthesis.
Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially converting the pyrazole ring or the furan moiety into more oxidized forms.
Reduction: : Reduction reactions might reduce the carbonyl group in the acetyl moiety or the aromatic ring's chlorinated position.
Substitution: : Various nucleophilic substitution reactions can occur, particularly at the halogenated furan ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidized derivatives of the original compound.
Reduced forms featuring diminished functional groups.
Substituted products where nucleophiles replace the chlorinated positions or sulfonamide groups.
科学的研究の応用
This compound finds uses in various scientific research fields:
Chemistry: : As a reagent or intermediate in organic synthesis, enabling the preparation of more complex molecules.
Biology: : Used in studies exploring enzyme interactions and inhibitor screening due to its reactive functional groups.
Medicine: : Investigated for potential pharmacological effects, including anti-inflammatory and anti-cancer activities.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism
Molecular Targets: : The compound's acetyl and sulfonamide groups interact with specific proteins and enzymes, potentially inhibiting their activity.
Pathways: : It may modulate biochemical pathways by binding to active sites on enzymes, disrupting normal cellular processes.
Comparison
Unique Structural Features: : The combination of a pyrazole ring with a chlorinated furan moiety and an acetyl group is relatively unique.
Similar Compounds: : Other pyrazole derivatives or sulfonamide-based compounds. Notable comparisons include:
Sulfasalazine: : A sulfonamide used in treating inflammatory conditions.
Pyrazofurin: : An anti-viral and anti-cancer pyrazole-based compound.
The unique structural attributes of N-(4-(1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide endow it with distinctive reactivity and biological interactions that set it apart from its chemical cousins.
特性
IUPAC Name |
N-[4-[2-acetyl-3-(5-chlorofuran-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-3-26(23,24)20-13-6-4-12(5-7-13)14-10-15(21(19-14)11(2)22)16-8-9-17(18)25-16/h4-9,15,20H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQHAOQLDCRDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(O3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B2444782.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)


![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)



![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)




